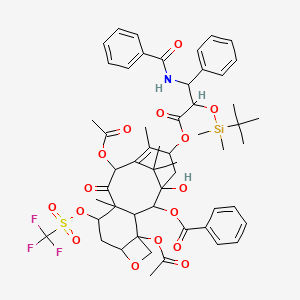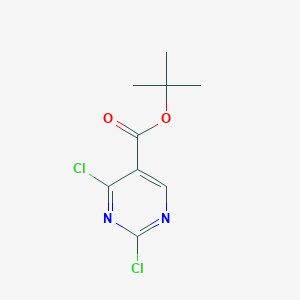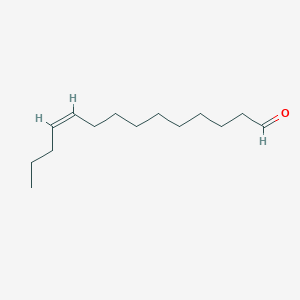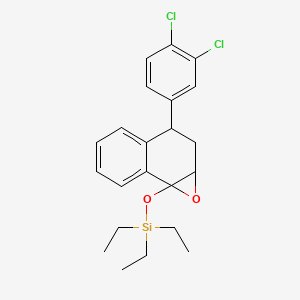
6-Aminohexyl beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-aminohexil beta-D-glucopiranósido es un compuesto bioquímico con la fórmula molecular C12H25NO6 y un peso molecular de 279,33 g/mol . Se utiliza principalmente en la investigación proteómica y otras aplicaciones bioquímicas . Este compuesto consta de una porción de glucopiranósido unida a una cadena de aminohexil, lo que lo convierte en una molécula versátil para varios estudios científicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-aminohexil beta-D-glucopiranósido típicamente involucra la reacción de beta-D-glucopiranósido con un grupo aminohexil. Un método común incluye el uso de donantes y aceptores de glucósidos bajo condiciones de reacción específicas para formar el enlace glucosídico deseado . La reacción puede involucrar el uso de catalizadores y grupos protectores para asegurar la formación selectiva del beta-anómero.
Métodos de Producción Industrial
La producción industrial de 6-aminohexil beta-D-glucopiranósido se puede lograr mediante síntesis enzimática utilizando beta-glucosidasa diseñada en disolventes orgánicos y líquidos iónicos . Este método ofrece altos rendimientos y regioselectividad, lo que lo hace adecuado para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 6-aminohexil beta-D-glucopiranósido sufre varias reacciones químicas, incluyendo:
Oxidación: El grupo amino se puede oxidar para formar las oximas o nitrilos correspondientes.
Reducción: El compuesto se puede reducir para formar aminas primarias.
Sustitución: Los grupos hidroxilo en la porción de glucopiranósido pueden sufrir reacciones de sustitución con varios electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente para las reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de oximas o nitrilos.
Reducción: Formación de aminas primarias.
Sustitución: Formación de glucopiranósidos alquilados o acilados.
Aplicaciones Científicas De Investigación
El 6-aminohexil beta-D-glucopiranósido tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se emplea en el estudio de los procesos de glicosilación y las interacciones de proteínas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluidos los sistemas de administración de fármacos.
Industria: Se utiliza en la producción de tensioactivos y emulsionantes
Mecanismo De Acción
El mecanismo de acción del 6-aminohexil beta-D-glucopiranósido implica su interacción con objetivos moleculares específicos, como enzimas y receptores. La cadena de aminohexil permite la formación de complejos estables con proteínas, facilitando varios procesos bioquímicos. La porción de glucopiranósido mejora la solubilidad y la biodisponibilidad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Octyl beta-D-glucopiranósido: Otro derivado de glucopiranósido con una cadena alquílica más corta.
Decyl beta-D-glucopiranósido: Estructura similar pero con una cadena decil en lugar de una cadena de aminohexil.
Singularidad
El 6-aminohexil beta-D-glucopiranósido es único debido a su cadena de aminohexil, que proporciona grupos funcionales adicionales para modificaciones químicas e interacciones. Esto lo hace más versátil en comparación con otros derivados de glucopiranósido, que pueden carecer de la funcionalidad de amina .
Propiedades
Fórmula molecular |
C12H25NO6 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2 |
Clave InChI |
GWNKFVGAEZHVTM-UHFFFAOYSA-N |
SMILES canónico |
C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)



![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)




![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
